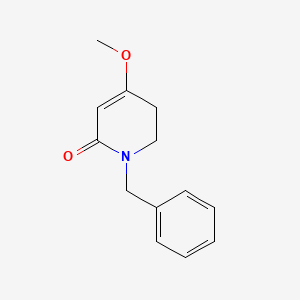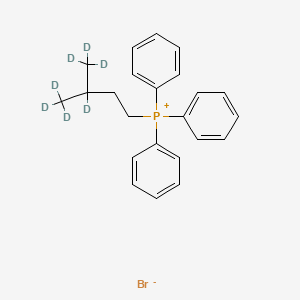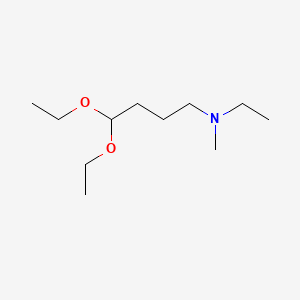
4-(Ethylmethylamino)butanal Diethyl Acetal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Ethylmethylamino)butanal Diethyl Acetal, also known as 4,4-Diethoxy-N-ethyl-N-methylbutan-1-amine, is a chemical compound with the molecular formula C11H25NO2 and a molecular weight of 203.32 g/mol . This compound is a useful research chemical and is often used as a building block in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylmethylamino)butanal Diethyl Acetal typically involves the reaction of 4-(Ethylmethylamino)butanal with diethyl acetal under acidic conditions. The process includes the following steps :
Protonation of the carbonyl group: The carbonyl group of 4-(Ethylmethylamino)butanal is protonated by an acid catalyst.
Nucleophilic attack by the alcohol: Diethyl acetal acts as a nucleophile and attacks the protonated carbonyl group.
Formation of a hemiacetal: The intermediate hemiacetal is formed.
Removal of water: Water is removed from the reaction mixture to drive the reaction forward.
Formation of the acetal: The final product, this compound, is formed.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(Ethylmethylamino)butanal Diethyl Acetal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-(Ethylmethylamino)butanal Diethyl Acetal has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Ethylmethylamino)butanal Diethyl Acetal involves the formation of acetals and hemiacetals. The process includes the following steps :
Protonation of the carbonyl group: The carbonyl group is protonated by an acid catalyst.
Nucleophilic attack by the alcohol: The alcohol attacks the protonated carbonyl group.
Removal of water: Water is removed from the reaction mixture.
Formation of the acetal: The final acetal product is formed.
Comparación Con Compuestos Similares
4-(Ethylmethylamino)butanal Diethyl Acetal can be compared with other similar compounds, such as:
4-(Methylamino)butanal Diethyl Acetal: Similar structure but with a methyl group instead of an ethylmethylamino group.
4-(Ethylamino)butanal Diethyl Acetal: Similar structure but with an ethylamino group instead of an ethylmethylamino group.
4-(Dimethylamino)butanal Diethyl Acetal: Similar structure but with a dimethylamino group instead of an ethylmethylamino group.
These compounds share similar chemical properties and reactivity but differ in their specific functional groups, which can influence their behavior in chemical reactions and applications.
Propiedades
Fórmula molecular |
C11H25NO2 |
|---|---|
Peso molecular |
203.32 g/mol |
Nombre IUPAC |
4,4-diethoxy-N-ethyl-N-methylbutan-1-amine |
InChI |
InChI=1S/C11H25NO2/c1-5-12(4)10-8-9-11(13-6-2)14-7-3/h11H,5-10H2,1-4H3 |
Clave InChI |
ULOVVZNUSWNLQZ-UHFFFAOYSA-N |
SMILES canónico |
CCN(C)CCCC(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


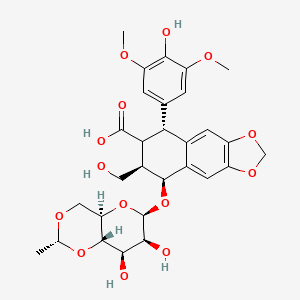



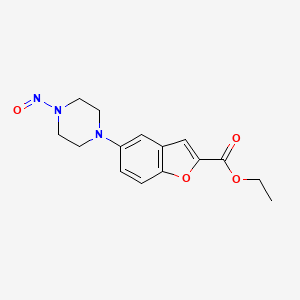
![4-amino-N-[6-methyl-1-(4-pyrrol-1-ylanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13861992.png)
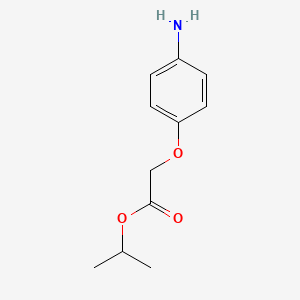
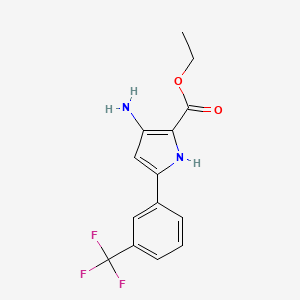

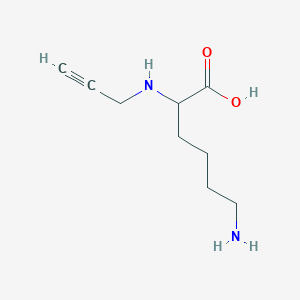
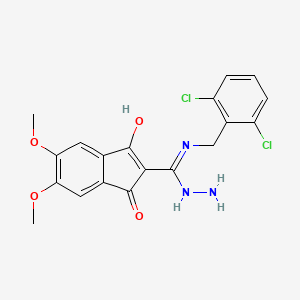
![tert-butyl N-[(2-amino-3,5-dibromophenyl)methyl]-N-(4-hydroxycyclohexyl)carbamate](/img/structure/B13862029.png)
